molecular formula C4H2N4OS B14448527 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one CAS No. 75993-86-1

5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one

Cat. No.: B14448527
CAS No.: 75993-86-1
M. Wt: 154.15 g/mol
InChI Key: LWALZNPDMJOXKR-UHFFFAOYSA-N
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Description

5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one is a heterocyclic compound that features a fused ring system consisting of thiadiazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thioglycolic acid or ethyl thioglycolate with dicyandiamide in the presence of aromatic aldehydes and ammonium acetate can lead to the formation of this compound . Another approach involves the use of multicomponent reactions, which are efficient and can be carried out under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing sustainable catalysts and solvents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Mechanism of Action

The mechanism of action of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

75993-86-1

Molecular Formula

C4H2N4OS

Molecular Weight

154.15 g/mol

IUPAC Name

[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one

InChI

InChI=1S/C4H2N4OS/c9-3-5-1-6-4-8(3)7-2-10-4/h1-2H

InChI Key

LWALZNPDMJOXKR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N2C(=N1)SC=N2

Origin of Product

United States

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